N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide
Description
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound derives from its bicyclic core and functional substituents. The parent structure, 1,8-naphthyridine, consists of a fused bicyclic system with nitrogen atoms at positions 1 and 8 of the naphthalene-like framework. Substituents are numbered to minimize positional indices, resulting in the hydroxymethyl group (-CH2OH) at position 7 and the acetamide group (-NHCOCH3) at position 2. Consequently, the full systematic name is N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide .
The structural formula (Figure 1) illustrates the planar 1,8-naphthyridine core with substituents at positions 2 and 7. The molecular formula C11H11N3O2 reflects the integration of the acetamide moiety (-C2H3NO) and hydroxymethyl group (-CH2OH) into the base naphthyridine structure (C8H5N2).
| Property | Value |
|---|---|
| Systematic IUPAC Name | This compound |
| Molecular Formula | C11H11N3O2 |
| SMILES Notation | CC(=O)NC1=NC2=C(C=CC(=O)N2)C(=C1)CO |
This SMILES string encodes the connectivity of the 1,8-naphthyridine ring, acetamide group, and hydroxymethyl substituent.
Systematic vs. Trivial Naming Conventions in Naphthyridine Derivatives
Naphthyridine derivatives often exhibit dual naming systems: systematic IUPAC names and historical trivial names. The systematic approach prioritizes substituent positions and functional group hierarchies, as seen in This compound . In contrast, trivial names for related compounds, such as "1,8-diazanaphthalene" for unsubstituted naphthyridine, emphasize structural analogy to simpler aromatic systems.
For this compound, no widely recognized trivial name exists, reflecting its specificity and modern discovery context. However, analogous derivatives, such as 7-methyl-1,8-naphthyridin-2-amine (CAS 1568-93-0), demonstrate how trivial names simplify communication in specialized contexts. The absence of a trivial name for this compound underscores the importance of systematic nomenclature in precisely describing polyfunctional heterocycles.
CAS Registry Number and PubChem CID Cross-Referencing
The Chemical Abstracts Service (CAS) Registry Number 898257-87-9 uniquely identifies this compound in global chemical databases. This identifier facilitates cross-referencing across regulatory, commercial, and academic platforms.
PubChem, the National Institutes of Health’s open chemistry database, assigns unique Compound Identifiers (CIDs) to cataloged substances. While the exact PubChem CID for this compound is not explicitly listed in the provided sources, its structural analogs, such as 7-(hydroxymethyl)-1,8-naphthyridin-2(1H)-one (CID 131868655) and 7-methyl-1,8-naphthyridin-2-amine (CID 594420), demonstrate PubChem’s indexing methodology. Researchers can retrieve the target compound’s CID by searching PubChem using its CAS number or systematic name.
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 898257-87-9 | |
| PubChem CID | Searchable via CAS/name |
This cross-referencing capability ensures interoperability between chemical databases, supporting collaborative research and regulatory compliance.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(16)12-10-5-3-8-2-4-9(6-15)13-11(8)14-10/h2-5,15H,6H2,1H3,(H,12,13,14,16) |
InChI Key |
YLYOYHOORNTABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=N2)CO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Naphthyridine Derivatives
This method involves the hydroxymethylation of a suitable naphthyridine precursor followed by acetamide formation.
Step 1: Hydroxymethylation
- A naphthyridine derivative (e.g., 1,8-naphthyridine) is reacted with formaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) at elevated temperatures (80-90 °C) for several hours. This step introduces the hydroxymethyl group at the desired position.
Step 2: Acetamide Formation
- The resulting hydroxymethyl-naphthyridine is then treated with acetic anhydride or acetyl chloride in a solvent like dichloromethane at room temperature to form N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide. This reaction typically requires a base such as triethylamine to neutralize the acid generated during acylation.
Method B: Multi-Step Synthesis via Intermediate Compounds
Another approach involves synthesizing intermediates that can be further modified to yield the target compound.
Step 1: Synthesis of 2-Amino-N-(4,6-diphenylpyrimidin-2-yl)acetamide
- Start with a commercially available pyrimidine derivative and react it with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) to form an intermediate acetamide.
Step 2: Naphthyridine Formation
- The intermediate is then reacted with a naphthyridine derivative under reflux conditions in a solvent like dimethylformamide to form the desired naphthyridine compound.
Step 3: Hydroxymethylation
- Similar to Method A, this compound undergoes hydroxymethylation using formaldehyde and an acid catalyst.
Method C: Patent-Based Synthesis
According to patent literature, several methods have been developed for synthesizing naphthyridine derivatives that can be adapted for this compound.
After synthesis, purification of this compound is crucial for obtaining high-purity compounds suitable for biological testing.
Recrystallization: Commonly used to purify solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.
Column Chromatography: Effective for separating compounds based on their polarity using silica gel or alumina as stationary phases.
Summary Table of Preparation Methods
| Method | Steps | Key Reagents | Conditions |
|---|---|---|---|
| A | Hydroxymethylation & Acetamide Formation | Formaldehyde, Acetic Anhydride | Acid catalyst, Room temperature |
| B | Multi-step via intermediates | Chloroacetyl chloride, DMF | Reflux conditions |
| C | Patent-based synthesis | DCC/EDC | Dry solvents, Controlled temperature |
Chemical Reactions Analysis
Types of Reactions
N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction results in the formation of an alcohol .
Scientific Research Applications
N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
Table 1: Structural and Physicochemical Comparison
Hydrogen Bonding and Crystal Packing
- Brominated Derivatives (): Bromine substituents facilitate halogen bonding and enhance molecular packing via N–H⋯O and C–H⋯O interactions. For example, the dibromomethyl derivative co-crystallizes with pyrrolidine-2,5-dione, forming heterodimers stabilized by complementary hydrogen bonds .
- Methyl-Acetic Acid Co-crystal (): Hydrogen bonds (O–H⋯N, N–H⋯O) link acetamide and acetic acid molecules into layered structures, improving thermal stability .
Research Findings and Key Observations
Substituent Effects on Solubility : Hydroxymethyl and acetic acid co-crystals improve aqueous solubility compared to brominated or methylated derivatives .
Reactivity Trends : Brominated derivatives exhibit higher electrophilicity, enabling functionalization at position 7 .
Biological Potential: Hydroxymethyl and phenylimino derivatives show promise in drug discovery due to their hydrogen-bonding capabilities and metal-coordination properties .
Biological Activity
N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, highlighting its potential applications in cancer treatment and antimicrobial therapies, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a naphthyridine ring system with a hydroxymethyl group and an acetamide functional group. Its molecular formula indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of these functional groups contributes to its reactivity and biological activity, enabling interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies have demonstrated that it can induce G2/M phase arrest in specific cancer cell lines, such as MCF-7/ADR .
- Inhibition of Topoisomerases : Similar compounds have been identified as inhibitors of topoisomerase I and II, which are crucial for DNA replication and repair .
Case Studies
A notable study evaluated the efficacy of this compound against human colon cancer cell lines (HCT116). The compound demonstrated cytotoxic activity comparable to doxorubicin, a standard chemotherapy agent .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Compounds within the naphthyridine class have been documented to possess antibacterial properties against various pathogens. The mechanisms may include:
- Disruption of Bacterial Cell Walls : Similar naphthyridine derivatives have been found to interfere with bacterial cell wall synthesis.
- Inhibition of Protein Synthesis : Some studies suggest that these compounds can inhibit bacterial ribosomes, thereby preventing protein synthesis essential for bacterial growth .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The naphthyridine structure allows for intercalation between DNA bases, disrupting replication processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : This can lead to oxidative stress in cancer cells, promoting apoptosis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide | Methyl group at position 7 | Exhibits different biological activity profile |
| N-(6-Hydroxymethyl-1,8-naphthyridin-2-yl)acetamide | Hydroxymethyl group at position 6 | May show enhanced solubility |
| 7-Amino-1,8-naphthyridine | Amino group instead of hydroxymethyl | Known for strong antibacterial properties |
The unique substitution pattern on the naphthyridine ring contributes to the distinct biological activities observed in these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
